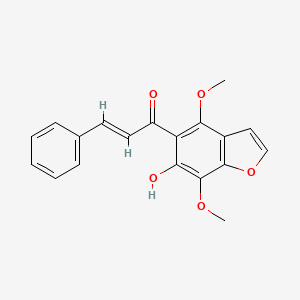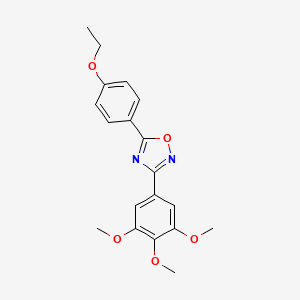![molecular formula C23H17ClO4 B3915484 7-[(2-CHLOROPHENYL)METHOXY]-3-(2-METHOXYPHENYL)-4H-CHROMEN-4-ONE](/img/structure/B3915484.png)
7-[(2-CHLOROPHENYL)METHOXY]-3-(2-METHOXYPHENYL)-4H-CHROMEN-4-ONE
概要
説明
7-[(2-CHLOROPHENYL)METHOXY]-3-(2-METHOXYPHENYL)-4H-CHROMEN-4-ONE is a synthetic organic compound belonging to the class of chromones. Chromones are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-CHLOROPHENYL)METHOXY]-3-(2-METHOXYPHENYL)-4H-CHROMEN-4-ONE typically involves the condensation of appropriate phenolic and aromatic aldehyde precursors under acidic or basic conditions. The reaction is often catalyzed by Lewis acids or bases to facilitate the formation of the chromone ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation to enhance reaction efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the chromone ring, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, halogenated compounds, and various substituted chromones, depending on the specific reagents and conditions used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The compound exerts its effects through various molecular mechanisms:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Signal Transduction Pathways: It may interfere with cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.
Reactive Oxygen Species (ROS) Scavenging: The compound’s antioxidant properties enable it to neutralize ROS, protecting cells from oxidative damage.
類似化合物との比較
Similar Compounds
7-Hydroxy-5-methoxyisoflavones: These compounds share a similar chromone structure and exhibit comparable biological activities.
2-Phenyl-4H-chromen-4-one derivatives: These derivatives are also studied for their therapeutic potential, particularly in the treatment of neurodegenerative diseases like Alzheimer’s.
Uniqueness
7-[(2-CHLOROPHENYL)METHOXY]-3-(2-METHOXYPHENYL)-4H-CHROMEN-4-ONE stands out due to its unique combination of methoxy and chlorophenyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
特性
IUPAC Name |
7-[(2-chlorophenyl)methoxy]-3-(2-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClO4/c1-26-21-9-5-3-7-17(21)19-14-28-22-12-16(10-11-18(22)23(19)25)27-13-15-6-2-4-8-20(15)24/h2-12,14H,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSVYSBTTJSWOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(4-methoxyphenyl)-6,6-dimethyl-3a,4,6,7-tetrahydropyrano[4,3-c]pyrazol-2(3H)-yl]ethanone](/img/structure/B3915406.png)
![[(Z)-[1-amino-2-(4-chlorophenyl)ethylidene]amino] 3-phenylpropanoate](/img/structure/B3915408.png)

![(5E)-5-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]-2-(4-hydroxy-N-methylanilino)-1,3-thiazol-4-one](/img/structure/B3915421.png)
![2-(4-hydroxybenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3915424.png)

![N'-[(diphenylacetyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B3915445.png)

![N'-{3-[(2,4-dichlorophenoxy)methyl]-4-methoxybenzylidene}-1H-pyrazole-3-carbohydrazide](/img/structure/B3915454.png)
![5-{(Z)-1-[5-(4-METHYL-2-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-THIOXO-1,3-THIAZOLAN-4-ONE](/img/structure/B3915459.png)
![2,2-dimethyl-N-(5-methyl-3-{[2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl]carbonyl}-2-thienyl)propanamide](/img/structure/B3915495.png)
![2-[(2Z)-3-(4-hydroxyphenyl)-4-oxo-2-[(Z)-2-(phenylmethylidene)hydrazin-1-ylidene]-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B3915506.png)
![1-(Azocan-1-yl)-3-[2-methoxy-5-[(pyridin-3-ylmethylamino)methyl]phenoxy]propan-2-ol](/img/structure/B3915516.png)
